1,3-Dibromo-2-ethylbenzene
CAS No.: 41053-30-9
Cat. No.: VC7889244
Molecular Formula: C8H8Br2
Molecular Weight: 263.96 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41053-30-9 |
|---|---|
| Molecular Formula | C8H8Br2 |
| Molecular Weight | 263.96 g/mol |
| IUPAC Name | 1,3-dibromo-2-ethylbenzene |
| Standard InChI | InChI=1S/C8H8Br2/c1-2-6-7(9)4-3-5-8(6)10/h3-5H,2H2,1H3 |
| Standard InChI Key | FROIOESJRJZRFO-UHFFFAOYSA-N |
| SMILES | CCC1=C(C=CC=C1Br)Br |
| Canonical SMILES | CCC1=C(C=CC=C1Br)Br |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The molecular structure of 1,3-dibromo-2-ethylbenzene is defined by its aromatic core, which directs the reactivity and stability of the compound. Key structural features include:
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Molecular Formula: C₈H₈Br₂
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SMILES Notation: CCC1=C(C=CC=C1Br)Br
The ethyl group at the 2-position introduces steric bulk, while the bromine atoms at the 1- and 3-positions enhance electrophilic substitution resistance due to their electron-withdrawing effects.
Synthesis and Production
Halogenation Strategies
The synthesis of 1,3-dibromo-2-ethylbenzene typically involves bromination of 2-ethylbenzene derivatives. While direct methods are scarce in the literature, analogous pathways for related compounds suggest the following approaches:
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Electrophilic Bromination: Reacting 2-ethylbenzene with bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled conditions.
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Directed Ortho-Metalation: Utilizing directing groups to achieve regioselective bromination, followed by functional group interconversion .
A patent (EP0021112A1) describes the use of thionyl chloride (SOCl₂) and bromine for synthesizing dibromo-dimethylpropane derivatives, highlighting the utility of chlorination-bromination sequences .
Industrial-Scale Considerations
Industrial production may employ continuous flow reactors to optimize yield and purity. Key parameters include:
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Catalysts: Acid chlorides (e.g., PCl₅, SOCl₂) to activate intermediates
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Purification: Distillation or recrystallization to isolate the product
Physicochemical Properties
Physical State and Stability
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Appearance: Likely a colorless to pale yellow liquid or low-melting solid (based on analogues like 1,3-dibromo-5-methylbenzene, mp: 2–6°C) .
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Density: Estimated ~1.8 g/cm³ (similar to 1,3-dibromo-2-methylbenzene) .
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Boiling Point: Predicted >200°C (extrapolated from 1,3-dibromo-5-ethylbenzene derivatives) .
Solubility and Reactivity
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Solubility: Miscible with organic solvents (e.g., toluene, dichloromethane); immiscible with water .
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Reactivity: Bromine substituents enable nucleophilic aromatic substitution (SNAr) and Suzuki coupling reactions, while the ethyl group facilitates Friedel-Crafts alkylation .
Applications in Research and Industry
Organic Synthesis
1,3-Dibromo-2-ethylbenzene serves as a versatile building block in:
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Cross-Coupling Reactions: Suzuki-Miyaura couplings to generate biaryl structures .
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Polymer Chemistry: As a monomer for brominated polymers with flame-retardant properties .
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Pharmaceutical Intermediates: Halogenated aromatics are precursors in drug discovery (e.g., kinase inhibitors).
Material Science
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